molecular formula C10H4Cl2F3NO B1333777 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-13-3

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B1333777
CAS No.: 59108-13-3
M. Wt: 282.04 g/mol
InChI Key: UPYWRJPYAKQWLV-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a trifluoromethyl group at position 2 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with trifluoroacetic acid and subsequent cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline has garnered attention in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYWRJPYAKQWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371639
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-13-3
Record name 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59108-13-3
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